甲基-13C-苯

描述

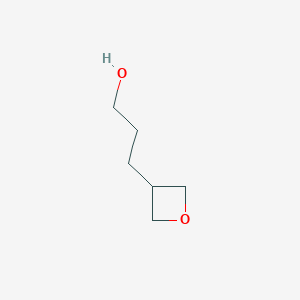

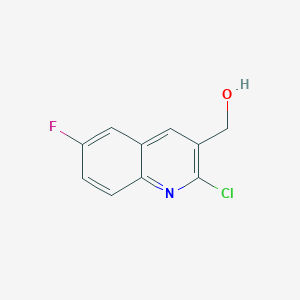

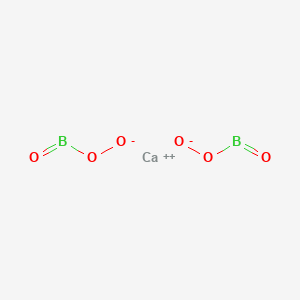

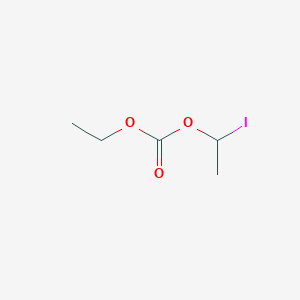

Methyl-13C-benzene: Toluene-\u03B1-13C , is an aromatic organic compound with the molecular formula C6H513CH3 . It is a derivative of benzene where one of the hydrogen atoms is replaced by a methyl group and one of the carbon atoms is labeled with the carbon-13 isotope. This compound is widely used in scientific research, particularly in NMR spectroscopy , due to the distinct signal it provides.

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Alkylation: One common method to synthesize Methyl-13C-benzene is through the Friedel-Crafts alkylation reaction, where benzene reacts with methyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride.

Isotope Labeling: The carbon-13 isotope can be introduced using various isotopic labeling techniques, such as chemical exchange or isotopic enrichment .

Industrial Production Methods:

Large-Scale Synthesis: In industrial settings, Methyl-13C-benzene is produced through similar alkylation processes but on a larger scale, ensuring the purity and isotopic enrichment required for research applications.

Types of Reactions:

Oxidation: Methyl-13C-benzene can be oxidized to form benzoic acid, especially using oxidizing agents like potassium permanganate.

Electrophilic Aromatic Substitution: This compound undergoes electrophilic aromatic substitution reactions, similar to benzene, but with the presence of the methyl group, it is more reactive.

Reduction: Reduction reactions can be performed to convert the aromatic ring to cyclohexane derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Electrophilic Substitution: Fuming sulfuric acid or concentrated sulfuric acid.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed:

Benzoic Acid: From oxidation.

Substituted Benzene Derivatives: From electrophilic substitution reactions.

Chemistry:

NMR Spectroscopy: Methyl-13C-benzene is extensively used as a standard in 13C NMR spectroscopy due to its distinct carbon-13 signal.

Isotopic Labeling: It serves as a precursor for isotopically labeled compounds in various chemical syntheses.

Biology:

Metabolic Studies: Used in tracing metabolic pathways and studying enzyme mechanisms due to its isotopic label.

Protein Labeling: Employed in labeling proteins for structural and functional studies.

Medicine:

Drug Development: Utilized in the synthesis of pharmaceuticals and in studying drug metabolism.

Diagnostic Imaging: Used in developing imaging agents for diagnostic purposes.

Industry:

Material Science: Applied in the synthesis of advanced materials and polymers.

Environmental Studies: Used in tracing pollutants and studying environmental degradation processes.

Molecular Targets and Pathways:

NMR Spectroscopy: The carbon-13 isotope in Methyl-13C-benzene interacts with the magnetic field in NMR spectroscopy, providing detailed information about molecular structure and dynamics.

Metabolic Pathways: In biological systems, the labeled carbon can be traced through metabolic pathways, providing insights into biochemical processes.

科学研究应用

代谢组学

甲基-13C-苯: 用于代谢组学,以增强化合物鉴定。 诸如同位素比率异常分析 (IROA) 等技术使用带有13C 的同位素标记样本,以区分生物信号与伪影,并确定分子中碳原子的确切数量 。这种方法显著降低了分子式的复杂性,有助于准确识别代谢物。

天然产物化学

在天然产物化学领域,甲基-13C-苯在复杂分子的结构解析中起着至关重要的作用。 通过将13C 掺入分子中的特定位置,研究人员可以获得详细的 NMR 光谱,这些光谱提供了关于碳骨架的见解,从而促进了数据库匹配或从头化合物鉴定 。

核磁共振 (NMR) 光谱

甲基-13C-苯: 是NMR 光谱中获得精确化学位移和结构信息的宝贵工具。 它有助于克服一维 13C 和一维 1H NMR 光谱中的共振重叠,而共振重叠通常是明确化合物鉴定的挑战 。

密度泛函理论 (DFT) 基准测试

在计算化学中,甲基-13C-苯用于对DFT 方法进行基准测试,以预测 NMR 化学位移。 实验1H 和13C NMR 化学位移的准确数据库,如 DELTA50,依赖于甲基-13C-苯等化合物进行校准和评估不同的密度泛函和基组 。

脑生化研究

体内 13C 磁共振波谱: 使用甲基-13C-苯等化合物,提供了对健康和疾病状态下脑生化的见解。 它能够检测特定的神经化学物质及其与神经元功能的神经能量相关性,为三羧酸循环 (TCA) 和谷氨酸/谷氨酰胺/GABA 循环等途径的代谢通量速率提供了一个窗口 。

作用机制

Target of Action

Methyl-13C-benzene, also known as (113C)methylbenzene, is primarily used in the field of chemistry for structural determination and conformational analysis . Its primary targets are the molecular structures that it helps to elucidate.

Mode of Action

Methyl-13C-benzene interacts with its targets through nuclear magnetic resonance (NMR) spectroscopy . The 13C nucleus of the compound is detected in the NMR, providing valuable information about the structure and conformation of the molecule .

Biochemical Pathways

The use of Methyl-13C-benzene doesn’t directly affect biochemical pathways. By using stable isotope resolved metabolomics (SIRM), scientists can observe the dynamic enrichment of 13C-metabolites in various biochemical pathways .

Pharmacokinetics

Its distribution within a molecular structure can be determined using 13c nmr spectroscopy .

Result of Action

The result of Methyl-13C-benzene’s action is the generation of detailed information about the structure and conformation of organic compounds . For example, the number of signals in a 13C NMR spectrum is related to the number of nonequivalent carbons in the chemical structure of the compound .

Action Environment

The action of Methyl-13C-benzene is influenced by the environment in which the NMR spectroscopy is conducted. Factors such as the magnetic field strength, temperature, and solvent can affect the resolution and accuracy of the results .

相似化合物的比较

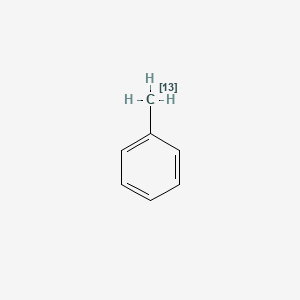

Benzene: The parent compound without any substituents.

Toluene: Benzene with a methyl group but without isotopic labeling.

Xylene: Benzene with two methyl groups.

Ethylbenzene: Benzene with an ethyl group.

Uniqueness:

Isotopic Labeling: The presence of the carbon-13 isotope makes Methyl-13C-benzene unique compared to its non-labeled counterparts.

Applications: Its use in NMR spectroscopy and metabolic studies sets it apart from similar compounds.

属性

IUPAC Name |

(113C)methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFVVABEGXRONW-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480404 | |

| Record name | Methyl-13C-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6933-23-9 | |

| Record name | Methyl-13C-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6933-23-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2]benzofuro[5,6-f][2]benzofuran-1,3,6,8-tetrone](/img/structure/B1600616.png)

![4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1600622.png)